molecular formula C14H18N4O3S B2932316 1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2320886-48-2

1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2932316
CAS No.: 2320886-48-2
M. Wt: 322.38
InChI Key: OZXVMSZBUYHNQG-UHFFFAOYSA-N
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Description

The compound 1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole features a 1,2,4-triazole core substituted with an azetidine ring, which is further modified by a 2-methoxy-5-methylbenzenesulfonyl group. This structure combines a heterocyclic triazole moiety—known for diverse biological activities—with a sulfonamide-functionalized azetidine scaffold. The benzenesulfonyl group introduces steric and electronic effects that may influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

1-[[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-11-3-4-13(21-2)14(5-11)22(19,20)18-7-12(8-18)6-17-10-15-9-16-17/h3-5,9-10,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXVMSZBUYHNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Triazole Ring: The triazole ring is formed through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Functionalization of the Azetidine-Sulfonyl Moiety

The azetidine ring and sulfonyl group are likely introduced via nucleophilic substitution or sulfonylation:

  • Sulfonylation : Reaction of azetidine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base (e.g., K2CO3) forms the sulfonamide linkage. Similar sulfonylation strategies are employed in patent CN117247360A for triazole intermediates .
  • Azetidine Ring Formation : Azetidine derivatives are synthesized via ring-closing reactions of 1,3-dihalides or through [2+2] cycloadditions. For example, substituted azetidines were prepared via intramolecular nucleophilic displacement in a study by Zhan et al. .

Cross-Coupling Reactions

The methylene bridge between the triazole and azetidine rings may be constructed using:

  • Mitsunobu Reaction : A Mitsunobu reaction between a hydroxyl-containing intermediate and an azetidine derivative could install the CH2 linker. This method was utilized in Frontiers in Chemistry for synthesizing triazole analogs .
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines, though not explicitly reported for this compound, is a viable route for similar structures .

Derivatization and Pharmacological Activity

1,2,4-Triazoles are pharmacologically privileged scaffolds. While specific data for this compound are unavailable, related analogs exhibit:

  • Antimicrobial Activity : Triazole derivatives with sulfonyl groups show potent inhibition against S. aureus and E. coli (MIC: 0.5–4.7 μM) .
  • Kinase Inhibition : Compounds like SAR125844 (a triazolopyridazine) inhibit MET kinase (IC50: 4.2 nM) and tumor growth in xenograft models .

Table 2: Bioactivity of Analogous 1,2,4-Triazoles

CompoundTargetIC50/MICApplicationSource
SAR125844MET kinase4.2 nMAnticancer
5-Acylamino triazolylDNA gyraseModerate inhibitionAntibacterial

Stability and Reactivity Insights

  • Thermal Stability : The sulfonyl group enhances stability, as seen in PubChem data for 1-methyl-3-(methylsulfonyl)-5-phenyl-1H-1,2,4-triazole (mp: 120–121°C) .
  • Nucleophilic Substitution : The triazole’s π-deficient carbons undergo nucleophilic attacks, enabling functionalization at positions 3 and 5 .

Challenges and Optimization

  • Cost-Effective Catalysts : Prior routes relied on expensive palladium catalysts , but recent methods use copper-based systems .
  • Regioselectivity : Oxidative coupling under controlled temperatures (0°C vs. 60°C) directs product formation, as demonstrated in Frontiers in Chemistry .

Scientific Research Applications

1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s azetidine ring and benzenesulfonyl group distinguish it from commercial triazole-based fungicides, which typically feature chlorinated aromatic or epoxide substituents. These differences may alter binding to cytochrome P450 enzymes (critical for fungicidal activity) or environmental persistence .

Antitumor Activity of 1,2,4-Triazole Derivatives

highlights 1,2,4-triazole derivatives with significant antitumor activity. Notable examples include:

Compound Class Structure Modification IC50 (µM) vs. HepG2/MCF-7 Reference
1,3,4-Thiadiazole derivative (9b) 5-Methyl-1-phenyl-triazole substituent 2.94 (HepG2)
Thiazole derivative (12a) 4-Arylthiazole core 1.19 (HepG2), 3.4 (MCF-7)
Target Compound Azetidine-benzenesulfonyl linker Not tested

Key Insights :

  • The target compound’s azetidine-methyl group may enhance membrane permeability compared to bulkier aryl substituents in 9b and 12a. However, the absence of thiadiazole or thiazole rings—critical for π-stacking interactions in active sites—could limit its antitumor efficacy unless compensatory interactions (e.g., sulfonyl hydrogen bonding) are present .

Comparison with 1,2,3-Triazole Isomers

1,2,3-Triazole analogs (e.g., from ) exhibit distinct pharmacological profiles due to differences in triazole ring geometry and substitution patterns:

Compound Name/Structure Triazole Type Key Substituents Biological Activity Reference
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate 1,2,3-Triazole Ketone-functionalized side chain Antibacterial, antifungal
1-({1-[4-(Thiophen-3-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole 1,2,3-Triazole Thiophene-benzoyl-azetidine linker Undocumented
Target Compound 1,2,4-Triazole Benzenesulfonyl-azetidine linker Undocumented

Structural Implications :

  • The azetidine-sulfonyl motif in the target compound may confer greater conformational rigidity than the thiophene-benzoyl group in ’s analog .

Biological Activity

1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the azetidine ring and the sulfonyl group enhances its potential interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₂S
Molecular Weight318.39 g/mol
CAS Number2877708-33-1

Research indicates that compounds containing a triazole moiety often exhibit their biological effects through multiple mechanisms:

  • Antiproliferative Activity : Triazoles can inhibit cell proliferation by disrupting cellular signaling pathways involved in cell cycle regulation. For instance, studies have shown that related triazole derivatives induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS) .
  • Inhibition of Enzymatic Activity : The sulfonyl group may enhance binding affinity to specific enzymes or receptors, modulating their activity and influencing various physiological processes .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). This effect is often attributed to their ability to inhibit cyclooxygenase enzymes or other inflammatory mediators .

Biological Activity Studies

Several studies have evaluated the biological activity of triazole derivatives similar to the compound . Here are some key findings:

  • Antitumor Activity : A series of 1,2,4-triazole derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. Compounds exhibited IC50 values indicating significant inhibition of tumor cell proliferation .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that certain triazole derivatives caused cell cycle arrest in the G2/M phase in HeLa and Jurkat cells, leading to increased apoptosis rates .
  • In Vivo Efficacy : In vivo studies demonstrated that specific triazole compounds could reduce tumor growth in animal models, indicating their potential as therapeutic agents against cancer .

Case Studies

  • Study on Antitumor Activity : A study synthesized various 1,2,4-triazole derivatives and assessed their effects on cancer cell lines. The most active compounds showed IC50 values below 10 µM, indicating strong antiproliferative effects .
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of a related triazole compound. Results showed a significant reduction in inflammatory markers comparable to established NSAIDs .

Q & A

Q. What are the key synthetic strategies for preparing 1-{[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Step 1 : Functionalization of the azetidine ring with a benzenesulfonyl group (e.g., using 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions).
  • Step 2 : Alkylation of the azetidine nitrogen with a triazole-containing methyl group via nucleophilic substitution.
  • Step 3 : Optimization of reaction conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst, as shown in analogous triazole syntheses) .
  • Purification : Column chromatography or recrystallization (common in triazole derivatives) .
  • Validation : Confirmation via melting point analysis and spectroscopic techniques (e.g., 1^1H NMR, IR) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying sulfonyl and triazole moieties .
  • Spectroscopy :
  • 1^1H/13^{13}C NMR for confirming substituent positions (e.g., methyl groups on the benzene ring and azetidine).
  • IR spectroscopy to identify sulfonyl (S=O) and triazole (C=N) stretches .
  • Elemental analysis : Match calculated vs. experimental C/H/N/S percentages to validate purity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles (mandatory due to potential irritancy of sulfonyl and triazole groups) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage : At -20°C in airtight containers to prevent degradation (common for sulfonamide derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical structural data?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian or similar software (basis set: B3LYP/6-311+G(d,p)) to compare bond lengths/angles with XRD data .
  • Electrostatic potential maps : Analyze charge distribution to explain deviations in sulfonyl group orientation .
  • Case Study : For similar triazoles, discrepancies in dihedral angles (e.g., between azetidine and triazole planes) were resolved by incorporating solvent effects in DFT models .

Q. What strategies improve reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
  • Catalyst optimization : Use triethylamine as a base for sulfonyl chloride reactions (yield increased by ~15% in analogous syntheses) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) for triazole formation, as demonstrated in benzotriazole derivatives .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Compare with analogs (e.g., 5-aryl-1,2,4-triazoles) to assess:
  • Sulfonyl group role : Electron-withdrawing substituents (e.g., -SO2_2Me) enhance receptor binding in COX-2 inhibition studies .
  • Azetidine flexibility : Methyl substitution on azetidine improves metabolic stability .
  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase), guided by triazole-containing inhibitors .

Q. How to address inconsistencies in spectroscopic data during characterization?

  • Methodological Answer :
  • Dynamic NMR : Resolve rotational barriers in sulfonamide groups causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., methyl protons near the triazole ring) .
  • Cross-validation : Compare XRD-derived bond lengths with 13^{13}C NMR chemical shifts to confirm assignments .

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